CK1-IN-1

Casein Kinase 1 Wnt Signaling Circadian Rhythm

CK1-IN-1 (PUN51207) is a high-purity (≥98%), ATP-competitive inhibitor of casein kinase 1δ/ε (IC50 15/16 nM) with >9-fold selectivity over ALK5. Unlike PF-4800567 (CK1ε-selective) or D4476 (potent ALK5 inhibition), CK1-IN-1 offers balanced, low-nanomolar potency for both isoforms, minimizing off-target effects. Validated as a cardiomyogenesis inducer from pluripotent stem cells per WO2015119579A1. Excellent DMSO solubility (200.83 mM) ensures reliable HTS automation. Choose CK1-IN-1 for reproducible, pathway-specific results.

Molecular Formula C24H15F2N3
Molecular Weight 383.4 g/mol
Cat. No. B610341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-1
SynonymsPUN51207;  PUN-51207;  PUN 51207;  CK1-IN-1;  CK1-IN1;  CK1-IN 1; 
Molecular FormulaC24H15F2N3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F
InChIInChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
InChIKeyPUQAFIILJICJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CK1-IN-1 (PUN51207): A High-Purity, Potent Casein Kinase 1 Inhibitor for Stem Cell and Kinase Research


CK1-IN-1, also identified as PUN51207 or Compound 1c, is a potent, ATP-competitive inhibitor of the casein kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), with reported IC50 values of 15 nM and 16 nM, respectively . Sourced from patent WO2015119579A1, this small molecule is a critical tool for probing CK1-mediated signaling pathways and, most notably, has been specifically described as an inducer for cardiomyogenesis from pluripotent stem cells [1]. Its high purity and well-characterized solubility profile make it a reproducible reagent for demanding in vitro biological assays.

Why CK1-IN-1 Cannot Be Casually Substituted with Other CK1 Inhibitors


Substituting CK1-IN-1 with another in-class CK1 inhibitor is scientifically risky due to profound differences in isoform selectivity and off-target kinase activity profiles. For instance, PF-4800567 demonstrates >20-fold selectivity for CK1ε over CK1δ, whereas CK1-IN-1 exhibits near-equal, low-nanomolar potency for both isoforms . Similarly, D4476, a commonly used alternative, inhibits ALK5 with a potency comparable to its activity against CK1 (IC50s of ~0.5 µM vs. ~0.3 µM, respectively), potentially confounding results in TGF-β signaling studies, an issue that CK1-IN-1 mitigates with significantly better selectivity over ALK5 [1]. These critical differences in polypharmacology and potency necessitate a compound-specific approach rather than a generic class-based substitution.

CK1-IN-1 Quantitative Differentiation: A Head-to-Head Analysis with Key CK1 Inhibitor Comparators


CK1δ/ε Dual Potency Comparison: CK1-IN-1 vs. PF-670462 and D4476

CK1-IN-1 demonstrates a balanced, low-nanomolar potency against both the CK1δ and CK1ε isoforms. In cell-free assays, its IC50 values are 15 nM for CK1δ and 16 nM for CK1ε . This dual inhibition profile contrasts with PF-670462, which is reported to be 6-7x more selective for CK1δ (IC50 = 13-14 nM) over CK1ε (IC50 = 90 nM) in some studies , and is >20-fold more potent than the early-generation inhibitor D4476, which has a reported IC50 of ~300 nM (0.3 µM) for CK1δ .

Casein Kinase 1 Wnt Signaling Circadian Rhythm

Selectivity Advantage of CK1-IN-1 Over the ALK5/TGF-β Pathway Compared to D4476

CK1-IN-1 displays significant selectivity for its primary targets over the TGF-β type I receptor kinase ALK5. It exhibits an IC50 of 151.8 nM against ALK5, representing a >9-fold selectivity window compared to its potency on CK1δ (15 nM) . In stark contrast, the first-generation inhibitor D4476 shows poor selectivity, with nearly equipotent inhibition of CK1 (IC50 = 0.3 µM) and ALK5 (IC50 = 0.5 µM) [1]. This off-target activity of D4476 on the TGF-β pathway is a known limitation, whereas CK1-IN-1 provides a cleaner pharmacological profile.

TGF-β Signaling ALK5 Kinase Selectivity

Potency Advantage of CK1-IN-1 Over Other Early-Generation CK1 Inhibitors

The nanomolar potency of CK1-IN-1 (CK1δ/ε IC50 ~15-16 nM) places it among the most potent commercially available CK1 inhibitors . It is approximately 65-fold more potent against CK1δ than the classical inhibitor IC261, which has a reported IC50 of ~1 µM for both CK1δ and CK1ε isoforms . Furthermore, it is nearly 600-fold more potent against CK1δ than Longdaysin, a less potent inhibitor with an IC50 of 8.8 µM for CK1δ .

Casein Kinase 1 Inhibitor Potency Biochemical Assay

Validated Solubility for Reproducible In Vitro Experimentation

CK1-IN-1 exhibits high solubility in DMSO, with a tested solubility of 77 mg/mL, which is equivalent to a 200.83 mM stock solution . This solubility data is provided directly by vendors who perform in-house testing, offering researchers confidence in preparing high-concentration stock solutions for dose-response studies without precipitation issues . This is a practical advantage for procurement, as it reduces batch-to-batch variability in assay preparation.

Solubility DMSO In Vitro Assay

Primary Research Applications for CK1-IN-1 Based on Verified Quantitative Differentiation


Inducing Cardiomyogenesis from Pluripotent Stem Cells

CK1-IN-1 is a key tool for protocols aimed at differentiating pluripotent stem cells into cardiomyocytes. As described in the foundational patent WO2015119579A1, inhibition of CK1 with compounds like CK1-IN-1 can induce or enhance this differentiation process [1]. Its high potency (IC50 ~15 nM) and balanced inhibition of CK1δ/ε are critical for achieving the desired biological effect without the confounding off-target activity on ALK5 associated with D4476 .

Dissecting Wnt/β-catenin and Circadian Clock Signaling

For research into the Wnt/β-catenin pathway or circadian rhythm regulation, CK1-IN-1 offers a high-precision tool due to its potent and balanced inhibition of both CK1δ and CK1ε . Unlike the CK1ε-selective inhibitor PF-4800567, CK1-IN-1 can be used to study systems where both isoforms play a role . Its >9-fold selectivity over ALK5 also reduces the risk of inadvertently modulating TGF-β signaling in these experiments, a significant advantage over the first-generation inhibitor D4476 .

High-Throughput Screening (HTS) for CK1-Dependent Phenotypes

The high potency (low-nanomolar IC50) and validated high DMSO solubility (200.83 mM) of CK1-IN-1 make it an ideal positive control or tool compound for high-throughput screening campaigns . Its robust solubility ensures that it can be reliably formulated and dispensed by automated liquid handling systems without precipitation, a common hurdle for less soluble compounds that can lead to false-negative or highly variable screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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